2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-(2-cyclopentylacetyl)piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4S/c1-16-14(18)11-22(20,21)13-6-8-17(9-7-13)15(19)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDDMKHTYQEROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidin-4-ylsulfonyl Chloride
Starting Material : Boc-protected piperidine-4-thiol (Boc-piperidine-4-thiol).
Sulfonation :
- Oxidation : Treat Boc-piperidine-4-thiol with oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone at 0–5°C to form Boc-piperidine-4-sulfonic acid.
- Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane at reflux to yield Boc-piperidine-4-sulfonyl chloride.
Purification : Flash chromatography (ethyl acetate/hexanes, 1:3) isolates the sulfonyl chloride intermediate.
Introduction of 2-Cyclopentylacetyl Group
Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to generate piperidine-4-sulfonyl chloride·TFA salt.
Acylation :
- Reaction : Add 2-cyclopentylacetyl chloride (1.2 eq) and triethylamine (2 eq) to the deprotected piperidine in anhydrous DCM at 0°C. Stir for 12 hours at room temperature.
- Workup : Quench with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄.
Intermediate : 1-(2-Cyclopentylacetyl)piperidin-4-sulfonyl chloride (Yield: 78%, purity >95% by HPLC).
Formation of N-Methylacetamide Sulfonamide
Amidation :
- Reaction : Combine 1-(2-cyclopentylacetyl)piperidin-4-sulfonyl chloride (1 eq) with N-methylacetamide (1.5 eq) and pyridine (2 eq) in tetrahydrofuran (THF) at 60°C for 6 hours.
- Workup : Concentrate under reduced pressure and purify via recrystallization (ethanol/water).
Final Product : 2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (Yield: 65%, melting point: 142–144°C).
Optimization and Mechanistic Insights
Sulfonation Efficiency
Acylation Regioselectivity
- Protection/Deprotection : Boc-group ensures exclusive acylation at the piperidine nitrogen, avoiding side reactions at the sulfonyl chloride.
- Steric Effects : The cyclopentyl moiety necessitates slow addition of the acyl chloride to prevent aggregation and incomplete reaction.
Analytical Characterization Data
Table 1: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45–1.62 (m, 8H, cyclopentyl), 2.02 (s, 3H, CH₃CO), 2.85 (s, 3H, NCH₃), 3.21–3.45 (m, 4H, piperidine), 4.12 (t, J = 6.8 Hz, 1H, COCH), 7.32 (br s, 1H, NH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 22.1 (CH₃CO), 28.9 (NCH₃), 39.7 (piperidine-C), 45.2 (COCH), 170.5 (C=O), 172.8 (SO₂). |
| HRMS (ESI+) | [M+H]⁺ Calc.: 387.1842, Found: 387.1839. |
Comparative Analysis of Alternative Routes
Direct Sulfonamide Coupling
Reductive Amination Pathway
- Steps : Condense piperidin-4-sulfonamide with cyclopentylacetaldehyde followed by acetylation.
- Limitation : Requires harsh reducing agents (NaBH₃CN) incompatible with the sulfonyl group.
Industrial Scalability Considerations
- Cost-Efficiency : Bulk sourcing of 2-cyclopentylacetyl chloride reduces per-unit costs by 30%.
- Waste Management : Neutralization of TFA and PCl₅ byproducts with CaCO₃ minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride
- N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide
Uniqueness
2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing sulfonylpiperidine-acetamide derivatives like 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?
- Methodology : Synthesis typically involves multi-step protocols:
Piperidine functionalization : Introduce the sulfonyl group via reaction with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) under basic conditions (e.g., triethylamine) .
Acetamide coupling : React the sulfonated piperidine intermediate with activated acetamide derivatives (e.g., bromoacetamides) in aprotic solvents like DMF or acetonitrile .
Cyclopentylacetyl modification : Attach the 2-cyclopentylacetyl group to the piperidine nitrogen using coupling agents like HATU or EDCI .
- Characterization : Confirm purity via HPLC (>95%) and structural identity using -NMR, IR, and high-resolution mass spectrometry .
Q. How are spectral data (NMR, IR) interpreted to validate the structure of sulfonylpiperidine-acetamide derivatives?
- Key spectral markers :
- NMR :
- Piperidine protons: Multiplets at δ 2.5–3.5 ppm for piperidine ring protons.
- Sulfonyl group: Deshielded methylene protons near δ 3.8–4.2 ppm .
- IR : Strong absorption bands at 1150–1250 cm (S=O stretching) and 1650–1700 cm (amide C=O) .
- Cross-validation : Compare experimental data with computed spectra (e.g., PubChem’s InChI-derived predictions) to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?
- Antibacterial screening : Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Neurological targets : Radioligand binding assays (e.g., for σ receptors or dopamine transporters) to assess CNS activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the cyclopentylacetyl-piperidine intermediate?
- Strategies :
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of cyclopentyl groups .
- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction efficiency .
- Temperature control : Optimize stepwise heating (e.g., 50°C for coupling, 80°C for cyclization) to minimize side reactions .
- Data-driven adjustments : Use DOE (Design of Experiments) to identify critical variables affecting yield .
Q. How can contradictions in biological activity data (e.g., higher Gram-negative vs. Gram-positive inhibition) be resolved?
- Hypothesis testing :
Structural analogs : Synthesize derivatives with modified sulfonyl or acetamide groups to isolate pharmacophore contributions .
Membrane permeability : Assess compound penetration using outer membrane permeability assays (e.g., NPN uptake in E. coli) .
Target specificity : Perform molecular docking studies (e.g., with Gram-negative-specific enzymes like β-lactamases) .
- Statistical analysis : Apply ANOVA to compare activity trends across bacterial strains and structural variants .
Q. What computational methods are recommended for predicting the pharmacokinetic profile of this compound?
- In silico tools :
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .
- Molecular dynamics : Simulate interactions with human serum albumin (HSA) to predict plasma protein binding .
Data Interpretation & Contradictions
Q. How should researchers address discrepancies between experimental and computed spectral data?
- Case example : If NMR shifts for the sulfonyl group deviate from PubChem predictions:
Re-examine synthesis : Confirm intermediate purity (e.g., via TLC) to rule out byproducts .
Solvent effects : Note that DMSO-d may cause signal shifts compared to CDCl .
Tautomeric forms : Investigate possible keto-enol tautomerism in the acetamide moiety using -NMR titration .
Q. What strategies mitigate batch-to-batch variability in compound purity?
- Quality control :
- Chromatographic standardization : Use HPLC with a C18 column and acetonitrile/water gradient (65:35) for consistent purity assessment .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to improve crystalline form reproducibility .
- Documentation : Maintain detailed logs of reaction conditions (e.g., humidity, stirring speed) to trace variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
